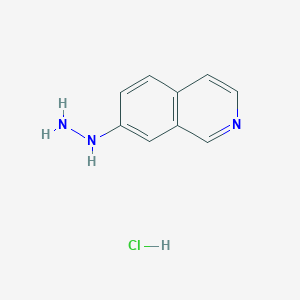
7-Hydrazinylisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydrazinylisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClN3 and a molar mass of 195.6488 .
Synthesis Analysis
The synthesis of hydrazones, a class of compounds to which 7-Hydrazinylisoquinoline hydrochloride belongs, can be achieved by combining suitable aldehydes with four hydrazides . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of 7-Hydrazinylisoquinoline hydrochloride consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
One study explored the synthesis and antimicrobial efficacy of 1,4-disubstituted-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, derived from the cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one. These compounds exhibited significant antimicrobial activity against a range of pathogenic bacteria, including Mycobacterium tuberculosis, and fungi such as Candida albicans and Aspergillus niger. The compounds demonstrated good antifungal activity, highlighting the potential of 7-Hydrazinylisoquinoline derivatives in treating infectious diseases caused by these pathogens (Alagarsamy et al., 2006).
Anticancer Activities
Research into novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides, starting from 2-hydrazino-3-phenylquinoxaline, has shown promising anticancer activity. These compounds were tested in vitro against various cancer cell lines, with some exhibiting broad-spectrum activity at low micromolar concentrations. The compounds demonstrated notable efficacy against leukemia and ovarian cancer cell lines, suggesting the potential of 7-Hydrazinylisoquinoline derivatives in cancer therapy (El-Tombary & El‐Hawash, 2014).
Antiviral Activities
The same study that highlighted anticancer properties also examined the antiviral activity of these quinoxaline hydrazone derivatives against Herpes Simplex virus type-1 (HSV-1). Although the compounds showed only weak antiviral activity compared to the control, Aphidicolin, this research still underscores the potential of 7-Hydrazinylisoquinoline hydrochloride derivatives in the development of antiviral agents (El-Tombary & El‐Hawash, 2014).
Synthesis and Chemical Applications
Another aspect of 7-Hydrazinylisoquinoline hydrochloride research involves its use in chemical synthesis. The compound has been utilized as a key intermediate in the synthesis of diverse nitrogen-heteroaryl carboxamides. This showcases the compound's versatility in chemical reactions, offering structurally diverse carboxamides through copper/acid-catalyzed oxidative carbamoylation (He, Huang, & Tian, 2017).
Safety and Hazards
While specific safety and hazard information for 7-Hydrazinylisoquinoline hydrochloride is not available, hydrazine and hydrochloric acid, which are related compounds, are known to have several hazards. Hydrazine is harmful if swallowed, in contact with skin, or if inhaled, and may cause cancer . Hydrochloric acid is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
isoquinolin-7-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6,12H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQLUVSURNEPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydrazinylisoquinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide](/img/structure/B2687840.png)
![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)
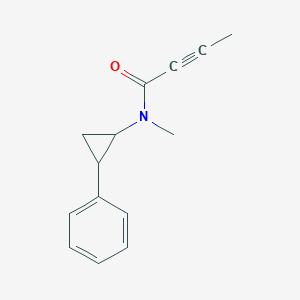
![2-[[4-Ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2687844.png)

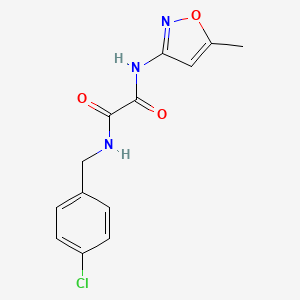
![1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687849.png)
![Methyl 2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2687851.png)
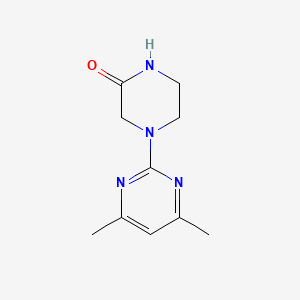
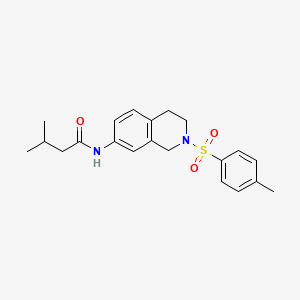
![2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2687856.png)
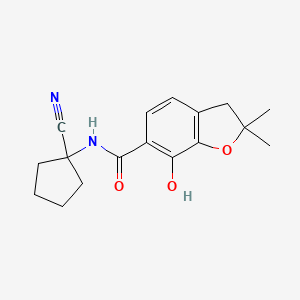
![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)
![4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2687861.png)